3-bromo-N-(3-hydroxycyclohexyl)benzamide
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Overview
Description
3-bromo-N-(3-hydroxycyclohexyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a bromine atom and a hydroxycyclohexyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Scientific Research Applications
Antipsychotic Properties :
- The study by Högberg et al. (1990) explored the antipsychotic potential of various benzamides, including those related to 3-bromo-N-(3-hydroxycyclohexyl)benzamide. They found that these compounds, particularly 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, demonstrated potent antidopaminergic properties, both in vitro and in vivo. This suggests their potential as antipsychotic agents with a lower tendency to induce extrapyramidal side effects (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Synthesis and Derivative Formation :
- Seto, Nishiyama, and Ogura (1962) reported the facile formation of 7-hydroxycyclohepta[d] thiazol-6-one derivatives from 3-bromotropolon-5-yl-thiourea derivatives. Their findings indicate the versatility of brominated benzamide derivatives in synthesizing structurally diverse compounds (Seto, Nishiyama, & Ogura, 1962).
Antifungal Activity :
- Ienascu et al. (2018) investigated the antifungal properties of novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. These compounds showed significant activity against phytopathogenic fungi and yeast, highlighting their potential in antifungal applications (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).
Chemical Synthesis and Characterization :
- Trost, Dogra, and Franzini (2004) utilized 5H-alkyl-2-phenyl-oxazol-4-ones, derived from N-acylation of benzamides including bromo-benzamide derivatives, for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. This showcases the role of such compounds in complex chemical syntheses (Trost, Dogra, & Franzini, 2004).
Antimicrobial Activity :
- A study by Ienascu et al. (2019) tested N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives for antimicrobial activity against various bacterial and fungal strains. They found that these derivatives were more effective against certain microbes, providing insights into their potential use in antimicrobial treatments (Ienascu, Obiștioiu, Popescu, Stefanut, Gyongyi, Jurca, Ciavoi, Bechir, Bechir, & Cata, 2019).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-hydroxycyclohexyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-hydroxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-hydroxycyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Properties
IUPAC Name |
3-bromo-N-(3-hydroxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBOPXNHKCRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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